4-Hydrazinoquinazoline
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydrazinoquinazoline and its derivatives involves several key methodologies. A common approach includes the base-catalyzed hydrazination-type reaction followed by cyclization, which yields products in good to excellent yields. For instance, the synthesis of 1,2,4-triazolines from α-isocyano esters/amides and azodicarboxylates through a cascade of base-catalyzed hydrazination and subsequent cyclization is reported to achieve 75-99% yields (Monge et al., 2011).
Molecular Structure Analysis
The molecular structure of 4-Hydrazinoquinazoline derivatives has been elucidated using various spectroscopic techniques. An efficient synthesis leading to a series of pyridazino[4,3-c:5,6-c′]diquinolines was achieved via the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, with their structures confirmed by IR, NMR, mass spectral data, and elemental analysis (Mostafa et al., 2022).
Chemical Reactions and Properties
4-Hydrazinoquinazoline participates in heterocyclization reactions with dicarboxylic acid anhydrides under mild conditions to synthesize hydrazidoacids. These reactions can lead to tandem transformations, including dehydration of intermediate hydrazidoacids and formation of imidoaminic structures or triazoloquinazolines through Dimroth-like rearrangement (Karpenko & Kovalenko, 2006).
Physical Properties Analysis
The physical properties of 4-Hydrazinoquinazoline derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure and substitution patterns. These properties are crucial for their applicability in further chemical reactions and potential applications in material science or pharmacology. However, specific studies focusing on the comprehensive physical properties of 4-Hydrazinoquinazoline derivatives are not directly reported in the available literature.
Chemical Properties Analysis
The chemical properties of 4-Hydrazinoquinazoline, including its reactivity with various reagents and its behavior in different chemical environments, are foundational for its use in synthesizing a wide range of heterocyclic compounds. Its reactions with derivatives of 1,3-cyclanediones, for example, result in the formation of hydrazinomethylene and 1-hydrazinoethylidene derivatives, showcasing its versatile reactivity (Strakov et al., 1996).
Scientific Research Applications
Synthesis of Derivatives and Compounds : 4-Hydrazinoquinazoline has been utilized in the synthesis of various derivatives, demonstrating its versatility as a building block in organic chemistry. For instance, it has been used in the synthesis of 2-Thio[1,2,4]triazolo[1,5-c]quinazoline and its derivatives, showcasing a facile in situ Dimroth-like rearrangement (Karpenko et al., 2006).
Tautomerism Studies : Studies on the tautomerism of 4-hydrazinoquinazoline have been conducted, providing insights into its geometry, thermodynamic parameters, and the effect of solvents on tautomeric equilibria (Sergeieva et al., 2014).
Interaction with Other Chemicals : Research has explored the interactions of 4-hydrazinoquinazoline with other chemicals like dicarboxylic acid anhydrides and acetylacetone, leading to the formation of various novel compounds (Karpenko & Kovalenko, 2007).
Antimicrobial and Surface Active Properties : Some studies have investigated the antimicrobial and surface active properties of compounds synthesized from 4-hydrazinoquinazoline, indicating its potential in pharmaceutical applications (Amine, Aly, & El‐Sayed, 2006).
Toxicity and Antioxidant Activity : Research on the toxicity and antioxidant activity of 4-hydrazinoquinazoline derivatives has shown that they exhibit low to moderate toxicity and promising antioxidant properties, making them relevant for further pharmacological studies (Romanenko & Kozyr, 2022).
Applications in Glycan Analysis : 4-Hydrazinoquinazoline has been used as a reactive matrix for the analysis of glycans using MALDI MS, demonstrating improved detection sensitivity for both neutral and sialylated glycans (Ling, Yu, & Ding, 2021).
Safety And Hazards
Future Directions
4-Hydrazinoquinazoline has been successfully applied for the analysis of glycans released from glycoproteins and human serum . It can be used for the routine analysis of glycans by MALDI MS due to its simple use, great reproducibility, and enhanced detection of both neutral and sialylated glycans . This suggests potential future directions in glycan analysis.
properties
IUPAC Name |
quinazolin-4-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKNQXCOGYNFPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189660 | |
Record name | 4-Hydrazinoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinoquinazoline | |
CAS RN |
36075-44-2 | |
Record name | 4-Hydrazinoquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036075442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydrazinoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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